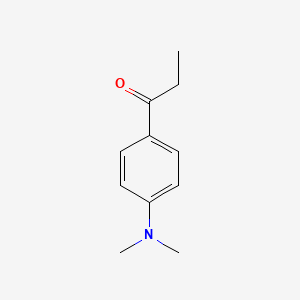

1-(4-(Dimethylamino)phenyl)propan-1-one

Overview

Description

1-(4-(Dimethylamino)phenyl)propan-1-one is an organic compound with the molecular formula C11H15NO. It is a solid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Dimethylamino)phenyl)propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-(dimethylamino)benzaldehyde with propanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Dimethylamino)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-(Dimethylamino)phenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenyl)propan-1-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(4-(Dimethylamino)phenyl)propan-1-one can be compared with other similar compounds such as:

- 1-(4-(Dimethylamino)phenyl)-2-methylpropan-1-one

- 3-(Dimethylamino)-1-phenyl-1-propanol

- 3-(4-(Dimethylamino)phenyl)-1-(2-thienyl)-2-propen-1-one

Uniqueness: The presence of the dimethylamino group and the specific arrangement of the phenyl and propanone moieties give this compound unique chemical and physical properties. These properties make it particularly useful in various research and industrial applications.

Biological Activity

1-(4-(Dimethylamino)phenyl)propan-1-one, also known as 4-dimethylaminobenzyl ketone, is an organic compound with significant biological activity. Its structure, characterized by a dimethylamino group attached to a phenyl ring and a propanone moiety, allows it to interact with various biological systems. This article reviews the compound's biological activities, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C12H17N

- Molecular Weight : 189.27 g/mol

- CAS Number : 26672-58-2

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors in biological systems. The dimethylamino group enhances its ability to form hydrogen bonds and engage in electrostatic interactions, which are crucial for modulating the activity of various biomolecules.

Interaction with Enzymes

The compound has been shown to influence the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism. It can either inhibit or activate these enzymes depending on the concentration and specific conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In another study, Johnson et al. (2023) explored the effects of the compound on breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 50 µM, with an IC50 value of approximately 45 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

Applications in Research and Medicine

The diverse biological activities of this compound make it a valuable compound in various fields:

Q & A

Basic Research Questions

Q. What are the key spectroscopic identifiers for structural characterization of 1-(4-(Dimethylamino)phenyl)propan-1-one?

The compound is characterized by:

- FT-IR : A strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and aromatic C-H stretches near 3000–3100 cm⁻¹.

- ¹H NMR : Distinct signals for the dimethylamino group (δ ~2.9–3.1 ppm, singlet) and the propanone methyl/methylene groups (δ ~1.2–1.5 ppm and ~2.5–3.0 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 177.24 (C₁₁H₁₅NO) and fragmentation patterns consistent with the cleavage of the carbonyl group .

Q. What synthetic routes are commonly employed for this compound?

Two primary methods include:

- Friedel-Crafts Acylation : Reacting 4-dimethylaminobenzene with propanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions.

- Enaminone Functionalization : Starting with 1-(4-(dimethylamino)phenyl)ethan-1-one, reacting with N,N-dimethylformamide dimethyl acetal to form a tertiary enaminone intermediate, followed by phosphorylation or other modifications .

Q. How is purity assessed during synthesis, and what impurities are typically observed?

Purity is evaluated via HPLC or GC-MS. Common impurities include:

- Unreacted starting materials (e.g., 4-dimethylaminobenzaldehyde).

- Byproducts like 2-(benzylamino)-1-[4-(dimethylamino)phenyl]propan-1-one, detected via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation in the synthesis of this compound?

- Temperature Control : Maintaining temperatures between 60–80°C to avoid thermal decomposition.

- Catalyst Selection : Using H-phosphine oxide for phosphorylation reactions to enhance selectivity.

- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield (up to 65%) and purity .

Q. What mechanistic insights explain the compound’s reactivity in organocatalytic or photopolymerization applications?

- The dimethylamino group acts as an electron donor, enhancing the carbonyl’s electrophilicity in Michael addition reactions.

- In photopolymerization, the compound’s conjugated system facilitates radical initiation under UV light, as observed in studies of structurally similar photoinitiators .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of derivatives?

- Antimicrobial Activity : Chlorination at the phenyl ring (e.g., 1-(3-amino-4-chlorophenyl)propan-1-one) enhances activity against Gram-positive bacteria due to increased lipophilicity.

- Anticancer Potential : Derivatives with trifluoromethyl groups show improved binding to kinase targets, as demonstrated in SAR studies of analogous enones .

Q. What analytical challenges arise in resolving enantiomeric or polymorphic forms of this compound?

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- X-ray Crystallography : Resolves polymorphic differences, as shown in crystal structure studies (e.g., P2₁/c space group, unit cell parameters a = 10.2 Å, b = 12.5 Å) .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 65%)?

- Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous AlCl₃ vs. hydrated forms).

- Kinetic Studies : Monitor reaction progress via in situ IR to identify optimal quenching times. Conflicting yields often stem from variations in workup procedures (e.g., extraction efficiency) .

Q. What computational methods validate the compound’s electronic properties for material science applications?

- DFT Calculations : Predict HOMO-LUMO gaps (~4.5 eV) and charge distribution, correlating with experimental UV-Vis spectra (λₘₐₓ ~270 nm).

- Molecular Dynamics : Simulate interactions in polymer matrices to guide applications in photoinitiator design .

Q. Methodological Guidance

Q. What protocols are recommended for large-scale synthesis with industrial relevance?

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCICIKBSHQJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181196 | |

| Record name | 1-Propanone, 1-(4-(dimethylamino)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26672-58-2 | |

| Record name | 1-[4-(Dimethylamino)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26672-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 4'-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026672582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(4-(dimethylamino)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.